Benzene, 1-ethyl-2-propyl-

Description

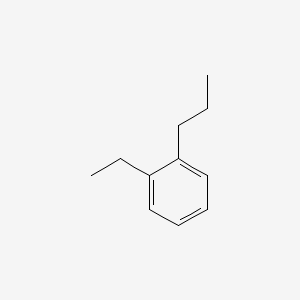

Nomenclature and Structural Representation of Benzene (B151609), 1-ethyl-2-propyl-

Benzene, 1-ethyl-2-propyl- is an organic compound characterized by a benzene ring substituted with an ethyl group and a propyl group at adjacent carbon atoms (the ortho position). nist.gov Its systematic and common identifiers are crucial for its unambiguous identification in chemical literature and databases. The standard IUPAC name for this compound is 1-Ethyl-2-propylbenzene. nist.govchemspider.com It is also referred to as 1-ethyl-2-n-propylbenzene and o-propylethylbenzene. nist.govnist.govchemeo.com

The molecular formula of the compound is C₁₁H₁₆. nist.govlookchem.commolbase.com This formula corresponds to a molecular weight of approximately 148.24 g/mol . nist.govmolbase.com The structural arrangement consists of a planar six-carbon aromatic ring attached to a two-carbon ethyl group and a three-carbon n-propyl group. This structure gives rise to its specific physical and chemical properties. ontosight.ai

Table 1: Chemical Identifiers for Benzene, 1-ethyl-2-propyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 1-Ethyl-2-propylbenzene nist.govchemspider.com |

| CAS Number | 16021-20-8 nist.govnist.govlookchem.commolbase.com |

| Molecular Formula | C₁₁H₁₆ nist.govchemspider.comnist.govlookchem.commolbase.com |

| Molecular Weight | 148.2447 g/mol nist.gov |

| InChI | InChI=1S/C11H16/c1-3-7-11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3 nist.govnist.gov |

| InChIKey | DMUVQFCRCMDZPW-UHFFFAOYSA-N nist.govnist.gov |

| SMILES | CCCc1ccccc1CC chemeo.com |

Detailed research provides data on its physical characteristics, which are essential for its application in various chemical processes.

Table 2: Selected Physical Properties of Benzene, 1-ethyl-2-propyl-

| Property | Value |

|---|---|

| Boiling Point | ~185.7 °C vinatiorganics.com |

| Density | ~0.87 g/cm³ vinatiorganics.com |

| Flash Point | ~88 °C vinatiorganics.com |

Significance and Context of Dialkylbenzenes in Organic Chemistry Research

Dialkylbenzenes, including 1-ethyl-2-propylbenzene, represent a significant class of aromatic hydrocarbons in organic chemistry. wikipedia.orgontosight.ai Their importance stems from their role as intermediates in the synthesis of a wide array of commercially valuable products and as subjects for fundamental research into chemical reactivity and structure. wikipedia.orggoogle.com

The synthesis of dialkylbenzenes is a cornerstone of industrial organic chemistry. A primary method for their production is the Friedel-Crafts alkylation of benzene or other aromatic compounds with alkylating agents like olefins or alkyl halides, often in the presence of an acid catalyst such as aluminum chloride or hydrogen fluoride. wikipedia.orggoogle.comontosight.ai Modern industrial processes increasingly utilize solid acid catalysts like zeolites to improve efficiency and reduce environmental impact. google.comresearchgate.net The synthesis of specific isomers, such as ortho-dialkylbenzenes, was a subject of study as early as the 1950s. nist.gov

In the broader context of chemical manufacturing, dialkylbenzenes are crucial starting materials. Linear alkylbenzenes (LABs) are key precursors in the production of linear alkylbenzene sulfonates (LAS), which are the most widely used synthetic detergents found in household products. wikipedia.orggoogle.com Branched alkylbenzenes were largely replaced by LABs due to the latter's superior biodegradability. google.com Furthermore, the unique solvency power of certain dialkylbenzenes makes them valuable in formulations for paints, coatings, adhesives, and as industrial cleaning and degreasing agents. vinatiorganics.com

From a research perspective, dialkylbenzenes are model compounds for investigating several key concepts in organic chemistry:

Reaction Mechanisms : The benzylic carbon—the carbon atom adjacent to the aromatic ring—is particularly reactive. masterorganicchemistry.com It is susceptible to reactions such as free-radical bromination and oxidation with strong agents like potassium permanganate, which converts the alkyl group to a carboxylic acid. masterorganicchemistry.com Studies on the ammoxidation of dialkylbenzenes are also of theoretical and practical interest for producing dinitriles. researchgate.net

Electronic Structure and Spectroscopy : The interaction between the alkyl groups and the benzene ring's π-electron system influences the molecule's electronic structure. This has been investigated using theoretical models and techniques like ultraviolet-photoemission spectroscopy to understand the electronic spectra of these compounds. aip.orgaip.org

Catalysis : The disproportionation and isomerization of dialkylbenzenes over zeolite catalysts are complex reactions of significant industrial relevance. Research focuses on how zeolite structure, the nature of acid sites, and reaction conditions affect the activity and selectivity towards specific isomers (ortho-, meta-, para-). researchgate.net

Natural Products Chemistry : The o-dialkylbenzene moiety is found in various natural products that exhibit a range of biological activities, including antibacterial and antifungal properties. nih.gov Research into the biosynthetic pathways of these compounds in organisms like Streptomyces reveals novel enzymatic strategies, such as 6π-electrocyclization, for forming the ortho-disubstituted aromatic ring, offering potential for biocatalytic applications. nih.gov

Structure

3D Structure

Properties

CAS No. |

16021-20-8 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1-ethyl-2-propylbenzene |

InChI |

InChI=1S/C11H16/c1-3-7-11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

DMUVQFCRCMDZPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Benzene, 1 Ethyl 2 Propyl

Laboratory-Scale Synthesis Approaches

Traditional organic synthesis offers several routes to construct the 1-ethyl-2-propylbenzene framework. These methods, while versatile, often contend with challenges of regioselectivity and product purification.

Friedel-Crafts Alkylation Protocols for Substituted Benzenes

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. wseas.com However, the direct alkylation of ethylbenzene (B125841) with a propylating agent like 1-chloropropane (B146392) using a Lewis acid catalyst such as aluminum chloride (AlCl₃) is fraught with challenges. The ethyl group is an ortho-, para-directing activator, leading to a mixture of 1-ethyl-2-propylbenzene and 1-ethyl-4-propylbenzene. Furthermore, the primary propyl carbocation formed from 1-chloropropane is prone to rearrangement to the more stable secondary isopropyl carbocation, resulting in the formation of isopropylbenzene derivatives as significant byproducts. rsc.org

To circumvent the issue of carbocation rearrangement, a more controlled approach involves a two-step Friedel-Crafts acylation followed by reduction. In this method, ethylbenzene is first acylated with propanoyl chloride in the presence of a Lewis acid. This reaction forms a mixture of ortho- and para-ethylpropiophenone. The ketone products can then be separated, and the desired 2'-ethylpropiophenone (B92886) isomer is subsequently reduced to 1-ethyl-2-propylbenzene. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This acylation-reduction sequence ensures the introduction of a straight-chain propyl group and allows for the isolation of the desired ortho-substituted precursor.

A study on the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride showed the formation of ortho (2%), meta (7%), and para (78%) isomers, highlighting the steric hindrance at the ortho position which favors para substitution. rsc.org

Table 1: Comparison of Direct Alkylation vs. Acylation-Reduction for 1-ethyl-2-propylbenzene Synthesis

| Feature | Friedel-Crafts Direct Alkylation | Friedel-Crafts Acylation-Reduction |

| Propylating Agent | 1-Chloropropane | Propanoyl Chloride |

| Key Challenge | Carbocation rearrangement to isopropyl | Separation of ortho and para isomers |

| Product Mixture | Mixture of ortho/para ethylpropylbenzenes and isopropylbenzenes | Mixture of ortho/para ethylpropiophenones (separable) |

| Control over Structure | Low | High |

Application of Grignard Reagents in Alkylbenzene Synthesis

Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds with high specificity. mnstate.edu For the targeted synthesis of 1-ethyl-2-propylbenzene, a plausible route involves the preparation of an organomagnesium halide from an ortho-substituted ethylbenzene derivative.

The synthesis would commence with the bromination of ethylbenzene to yield a mixture of 2-bromoethylbenzene and 4-bromoethylbenzene. After separation of the desired ortho isomer, 2-bromoethylbenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-ethylphenylmagnesium bromide. libretexts.org This Grignard reagent can then be reacted with a suitable propyl electrophile, such as 1-bromopropane (B46711) or 1-iodopropane (B42940). The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbon of the propyl halide, displacing the halide and forming the desired 1-ethyl-2-propylbenzene.

Table 2: Proposed Grignard Synthesis Pathway for 1-ethyl-2-propylbenzene

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethylbenzene | Br₂, FeBr₃ | 2-Bromoethylbenzene & 4-Bromoethylbenzene |

| 2 | 2-Bromoethylbenzene | Mg, anhydrous ether | 2-Ethylphenylmagnesium bromide |

| 3 | 2-Ethylphenylmagnesium bromide | 1-Bromopropane | Benzene (B151609), 1-ethyl-2-propyl- |

Alternative Chemical Transformation Routes to Benzene, 1-ethyl-2-propyl-

Beyond classical methods, modern cross-coupling reactions offer alternative pathways for the synthesis of 1,2-disubstituted benzenes. The Suzuki and Negishi coupling reactions are particularly relevant for their ability to form carbon-carbon bonds between sp²-hybridized carbon atoms.

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. expresspolymlett.com To synthesize 1-ethyl-2-propylbenzene, one could envision the coupling of 2-ethylphenylboronic acid with a propyl halide or, conversely, the coupling of a propylboronic acid derivative with 2-bromoethylbenzene. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. organic-chemistry.org A potential route to 1-ethyl-2-propylbenzene would involve the preparation of 2-ethylphenylzinc chloride (by reacting 2-ethylphenylmagnesium bromide with zinc chloride) and its subsequent coupling with 1-iodopropane catalyzed by a palladium complex. These cross-coupling methods offer the advantage of high selectivity and functional group tolerance, though they require the synthesis of specific organometallic and organoboron precursors.

Catalytic Production Strategies

For larger-scale and more environmentally benign production, catalytic methods, particularly those employing solid acid catalysts like zeolites, are of significant interest.

Zeolite-Catalyzed Alkylation Processes for Aromatic Hydrocarbons

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective catalysts for various hydrocarbon transformations, including aromatic alkylation. wseas.comlidsen.com The alkylation of ethylbenzene with propylene (B89431) over a zeolite catalyst is a potential route to 1-ethyl-2-propylbenzene.

The reaction mechanism involves the protonation of propylene on the Brønsted acid sites of the zeolite to form a propyl carbocation, which then acts as the electrophile in the alkylation of ethylbenzene. The shape-selective nature of certain zeolites can influence the isomer distribution of the resulting ethylpropylbenzene. The pore dimensions of the zeolite can sterically hinder the formation of the bulkier ortho-isomer in favor of the more linear para-isomer.

Studies on the alkylation of benzene with propylene have shown that zeolites such as H-BEA, H-ZSM-5, and H-MOR are active catalysts. The product distribution, including the ratio of mono- to polyalkylated products and the isomer distribution of the dialkylated products, is dependent on the zeolite structure and reaction conditions. rsc.org For instance, in the alkylation of ethylbenzene with 2-chlorobutane (B165301) over an iron-exchanged Y zeolite, the isomer distribution was found to be a function of reaction time, with the para isomer generally being the most abundant. researchgate.net

Table 3: Isomer Distribution in the Alkylation of Ethylbenzene with 2-Chlorobutane over FeY Zeolite at 60°C

| Reaction Time (min) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| 15 | ~18 | ~22 | ~60 |

| 30 | ~17 | ~23 | ~60 |

| 60 | ~16 | ~24 | ~60 |

| 120 | ~15 | ~25 | ~60 |

| 240 | ~14 | ~26 | ~60 |

| Data derived from graphical representation in reference researchgate.net. |

Development and Performance of Bifunctional Catalysts in Benzene Alkylation

Bifunctional catalysts, which possess both acidic and metallic functions, can enable novel reaction pathways for the synthesis of alkylaromatics. One innovative approach involves the direct synthesis of ethylbenzene and propylbenzene (B89791) from benzene and carbon dioxide. lidsen.com This process utilizes a bifunctional catalyst system that couples CO₂ hydrogenation to olefins with the subsequent alkylation of benzene.

In one such system, an "Oxide-Zeolite" (OX-ZEO) catalyst is employed. The oxide component (e.g., a mixed oxide of zinc, gallium, and aluminum) catalyzes the hydrogenation of CO₂ to a mixture of light olefins, including ethylene (B1197577) and propylene. These olefins are then immediately alkylated with benzene over the acidic sites of a zeolite component, such as ZSM-5. This one-step process offers a sustainable route to alkylbenzenes from a renewable carbon source. Research has shown that with such a system, a selectivity of 85% for the target products (ethylbenzene and propylbenzene) can be achieved with a benzene conversion of 16.8%. lidsen.com The development of such bifunctional catalysts opens up new avenues for the efficient and environmentally conscious production of specifically substituted aromatic compounds.

Process Optimization and Catalyst Deactivation/Stability Studies

The industrial synthesis of alkylbenzenes, which would include 1-ethyl-2-propylbenzene, is heavily reliant on the optimization of reaction conditions and the stability of the catalysts employed. Friedel-Crafts alkylation is a cornerstone of this type of synthesis, but it is not without its limitations, including catalyst deactivation and the potential for unwanted side reactions. libretexts.orglibretexts.org

Catalyst deactivation in Friedel-Crafts alkylation processes can occur through several mechanisms. The Lewis acid catalysts, such as AlCl₃, can form complexes with the aromatic substrate or the alkylated product, reducing their catalytic activity. libretexts.org Furthermore, the presence of impurities in the reactants or feedstock can poison the catalyst. In continuous processes, coke formation on the surface of solid acid catalysts is a significant cause of deactivation. This coking can block active sites and pores, leading to a decrease in catalytic efficiency over time. mdpi.com

To mitigate these issues, process optimization strategies are employed. One common approach is to use a large excess of the aromatic substrate, which can help to minimize polyalkylation. libretexts.org In the context of catalyst stability, research has focused on the development of more robust catalysts, such as zeolites, which can offer better resistance to deactivation and allow for easier regeneration. For instance, in the synthesis of ethylbenzene and propylbenzene, modifying zeolites to have a hierarchical pore structure has been shown to reduce catalyst deactivation due to coke formation and extend the catalyst's lifespan. mdpi.com

Table 1: Factors Influencing Catalyst Deactivation in Alkylbenzene Synthesis

| Factor | Description | Mitigation Strategies |

| Coke Formation | Deposition of carbonaceous materials on the catalyst surface, blocking active sites. | Catalyst regeneration through calcination, use of hierarchical zeolites. |

| Catalyst Poisoning | Impurities in the feed (e.g., water, sulfur compounds) reacting with active sites. | Feed purification, use of guard beds. |

| Complex Formation | Lewis acid catalysts forming inactive complexes with reactants or products. | Use of solid acid catalysts, optimization of reaction temperature. |

| Leaching | Loss of active catalytic species from a solid support into the reaction medium. | Stronger anchoring of active sites, use of more stable catalyst supports. |

Sustainable and Green Chemistry Syntheses

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of aromatic compounds, including alkylbenzenes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgrsc.orgsoton.ac.uk

One of the most promising avenues in green chemistry is the use of carbon dioxide (CO₂) as a renewable and abundant C1 feedstock. okayama-u.ac.jpmdpi.com The conversion of CO₂ into valuable chemicals not only helps to mitigate its atmospheric concentration but also provides an alternative to fossil fuel-based starting materials. mdpi.comrsc.org

In the context of alkylbenzene synthesis, CO₂ can be utilized indirectly. For example, CO₂ can be hydrogenated to produce olefins, which can then be used to alkylate benzene in a subsequent step. mdpi.com Research has demonstrated the feasibility of a one-step process for producing ethylbenzene and propylbenzene from benzene and carbon dioxide. mdpi.com This is achieved using a bifunctional catalyst system that first facilitates the hydrogenation of CO₂ to olefins, followed by the alkylation of benzene with these newly formed olefins. mdpi.com

A study utilizing a dual-bed catalyst system, combining a "Oxide-Zeolite" (OX-ZEO) catalyst for CO₂ hydrogenation and a ZSM-5 zeolite for benzene alkylation, achieved a selectivity of 85% for ethylbenzene and propylbenzene with a benzene conversion of 16.8%. mdpi.com The reaction conditions for this process were a temperature of 400 °C and a pressure of 3 MPa. mdpi.com

Table 2: Performance of a Dual-Bed Catalyst System for Alkylbenzene Synthesis from Benzene and CO₂

| Catalyst System | Benzene Conversion (%) | Selectivity for Ethylbenzene & Propylbenzene (%) | Reaction Temperature (°C) | Reaction Pressure (MPa) |

| Oxide-Zeolite + ZSM-5 | 16.8 | 85 | 400 | 3 |

Data sourced from a study on the one-step production of ethylbenzene and propylbenzene from benzene and carbon dioxide. mdpi.com

Furthermore, direct carboxylation of arenes with CO₂ using a Lewis acid promoter like AlBr₃ in the presence of a silyl (B83357) chloride has been shown to produce carboxylic acids in good yields. acs.orgnih.gov While this does not directly produce alkylbenzenes, it represents a significant advancement in the activation and utilization of CO₂ for aromatic functionalization.

One-pot syntheses are a key principle of green chemistry, as they reduce the number of reaction steps, minimize waste from intermediate purification, and save time and resources. rsc.orgsoton.ac.ukperiodic-table-of-green-and-sustainable-chemistry.com The development of one-pot processes for the synthesis of alkylbenzenes is an active area of research.

For instance, a one-pot method for the synthesis of N-alkylaminobenzenes from nitroaromatics has been developed, which involves a reduction followed by a reductive amination in the same reaction vessel. organic-chemistry.org While not a direct synthesis of alkylbenzenes, this demonstrates the potential of one-pot strategies for the efficient synthesis of substituted aromatic compounds.

In the context of alkylbenzene synthesis, a one-pot approach could involve the in-situ generation of the alkylating agent followed by the alkylation of the aromatic ring. The challenge in developing such a process lies in ensuring the compatibility of the reagents and catalysts for each step of the reaction sequence. rsc.orgsoton.ac.uk The previously mentioned synthesis of ethylbenzene and propylbenzene from benzene and CO₂ can also be considered a one-pot process, as the intermediate olefins are not isolated. mdpi.com

The design of multi-step, one-pot reaction sequences is highly desirable for achieving molecular complexity in an environmentally friendly manner. soton.ac.uk These processes, however, require careful selection of catalysts that can facilitate multiple mechanistically distinct transformations without being poisoned or deactivated. rsc.org

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Ethyl 2 Propyl

Oxidation Reactions and Elucidation of Reaction Mechanisms

Catalytic Oxidation Pathways and Product Distribution

While specific product distributions for the catalytic oxidation of Benzene (B151609), 1-ethyl-2-propyl- have not been documented in detail, a United States patent mentions it as a potential alkyl aromatic substrate for cobalt-catalyzed oxidations. These reactions, conducted in the presence of dioxygen, are suggested to yield oxidation products such as acids, ketones, epoxides, and alcohols under mild conditions. google.com The specific pathways and the selectivity of these reactions for Benzene, 1-ethyl-2-propyl- remain uninvestigated in the available literature.

Peroxidation Reactions and Role of Reactive Oxygen Species

There is no specific information available in the searched scientific literature regarding the peroxidation reactions of Benzene, 1-ethyl-2-propyl-. Studies on analogous compounds like ethylbenzene (B125841) and n-propylbenzene indicate that peroxidation processes, often involving reactive oxygen species, do occur, but direct evidence for Benzene, 1-ethyl-2-propyl- is absent.

Atmospheric Oxidation Mechanisms and Adduct Formation

The atmospheric fate of Benzene, 1-ethyl-2-propyl- is primarily governed by its reaction with hydroxyl (OH) radicals. It has been included in lists of volatile organic compounds for atmospheric modeling. oup.comcopernicus.orgcopernicus.orgnsw.gov.au One report provides a predicted atmospheric lifetime for the compound. ca.gov However, detailed mechanisms of its atmospheric oxidation, including the formation of specific adducts and subsequent degradation products, have not been elucidated.

Electrophilic Aromatic Substitution Reactions

Specific studies detailing the electrophilic aromatic substitution reactions of Benzene, 1-ethyl-2-propyl- are scarce. The presence of two alkyl groups (ethyl and propyl) on the benzene ring would be expected to activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to these groups. An organic chemistry textbook mentions "4-chloro-1-ethyl-2-propylbenzene" as an example for IUPAC nomenclature, which suggests that electrophilic chlorination of Benzene, 1-ethyl-2-propyl- can occur. nou.edu.ngeduschool40.blogjove.comquizlet.com However, no experimental details, yields, or isomeric distribution for this or other electrophilic substitution reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) are provided in the available literature.

Radical Chemistry and Intermediate Species Formation

Hydrogen Atom Abstraction Processes

There is a lack of specific experimental or theoretical data on hydrogen atom abstraction processes for Benzene, 1-ethyl-2-propyl-. The ethyl and propyl side chains contain benzylic hydrogens which are typically more susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical. However, no studies were found that specifically investigate the kinetics or products of such reactions for this compound.

Role of Peroxy and Alkoxy Radicals

In the oxidation of Benzene, 1-ethyl-2-propyl-, as with other hydrocarbons, peroxy (RO₂) and alkoxy (RO) radicals are pivotal intermediates that dictate the reaction pathways and final product distribution. The process typically initiates with the abstraction of a hydrogen atom from the ethyl or propyl side chains, forming an alkyl radical (R•). This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

The fate of the peroxy radical is crucial and depends on the reaction conditions. It can undergo several key reactions:

Intramolecular Hydrogen Shift (Isomerization): The peroxy radical can abstract a hydrogen atom from another position within the same molecule, forming a hydroperoxy alkyl radical (•QOOH). This is a critical step in low-temperature oxidation mechanisms.

Reaction with Nitric Oxide (NO): In environments containing NOx, the peroxy radical can react with NO to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

Self-Reaction: Two peroxy radicals can react with each other to form alkoxy radicals or other stable products.

Once formed, the alkoxy radical is also highly reactive and can undergo:

β-Scission: The C-C bond beta to the oxygen atom can break, leading to the formation of a smaller carbonyl compound and an alkyl radical. For Benzene, 1-ethyl-2-propyl-, this can lead to the cleavage of the side chains.

Isomerization: Similar to peroxy radicals, alkoxy radicals can undergo intramolecular H-abstraction to form a hydroxyalkyl radical.

Reaction with O₂: The alkoxy radical can react with oxygen, leading to the formation of a carbonyl and a hydroperoxyl radical (HO₂).

These radical chain reactions, involving the interconversion of alkyl, peroxy, and alkoxy radicals, are fundamental to the complex oxidation mechanism of alkylated aromatic compounds.

Table 1: Key Reactions of Peroxy and Alkoxy Radicals in the Oxidation of Benzene, 1-ethyl-2-propyl-

| Radical Type | Reaction | General Equation | Significance |

| Peroxy (RO₂) | Isomerization | RO₂• → •QOOH | Forms a hydroperoxy alkyl radical, key in low-temperature autoignition. |

| Bimolecular Reactions | RO₂• + NO → RO• + NO₂ | Forms an alkoxy radical, important in polluted environments. | |

| RO₂• + HO₂ → ROOH + O₂ | Forms a hydroperoxide, a chain termination step. | ||

| Alkoxy (RO) | β-Scission | RO• → R'• + R"=O | Breaks carbon-carbon bonds, leading to smaller molecules. |

| Isomerization | RO• → •ROH | Leads to the formation of hydroxy-functionalized species. | |

| Reaction with O₂ | RO• + O₂ → R'=O + HO₂ | Forms a carbonyl and the relatively unreactive HO₂ radical. |

Kinetic Modeling and Mechanistic Elucidation of Reactions

Understanding the intricate network of reactions involved in the oxidation of Benzene, 1-ethyl-2-propyl- requires detailed kinetic modeling. These models are computational tools that simulate the chemical transformations occurring over time by incorporating a comprehensive set of elementary reactions with their associated rate constants. By comparing model predictions with experimental data, researchers can elucidate complex reaction mechanisms, identify key reaction pathways, and predict the formation of various products under different conditions.

Computational and Experimental Kinetic Studies on Alkylated Aromatics

While specific kinetic studies on Benzene, 1-ethyl-2-propyl- are not extensively available, research on similar alkylated aromatics like n-propylbenzene and ethylbenzene provides significant insights. researchgate.netresearchgate.net These studies are typically conducted using experimental setups such as jet-stirred reactors (JSR) and shock tubes, which allow for the investigation of chemical kinetics over a wide range of temperatures, pressures, and equivalence ratios. researchgate.net

Experimental studies on n-propylbenzene oxidation have identified major reaction pathways. researchgate.net At high temperatures, the oxidation proceeds through thermal decomposition, yielding benzyl (B1604629) and ethyl radicals, and by H-atom abstraction from the propyl side chain to form various phenylpropyl radicals. researchgate.netmdpi.com These radicals then undergo further reactions, such as β-scission, to produce smaller, stable intermediates like ethylene (B1197577), styrene, and propene. researchgate.net

Computational studies, often employing quantum chemical methods like Density Functional Theory (DFT), complement these experiments. They are used to calculate the thermochemical properties of reactants, intermediates, and products, as well as the rate constants for elementary reactions. mdpi.com For instance, theoretical studies on the ethylbenzene-OH adduct reaction with O₂ have shown that hydrogen abstraction to form ethyl-phenol is a major product channel under atmospheric conditions. mdpi.com

Table 2: Summary of Experimental Findings for n-Propylbenzene Oxidation in a Jet-Stirred Reactor

| Parameter | Value/Observation | Reference |

| Temperature Range | 900–1250 K | researchgate.net |

| Pressure | Atmospheric | researchgate.net |

| Equivalence Ratios (φ) | 0.5 ≤ φ ≤ 1.5 | researchgate.net |

| Major Reaction Pathways | ||

| H-atom abstraction from the propyl chain | researchgate.net | |

| Thermal decomposition to benzyl and 2-phenyl-1-ethyl radicals | researchgate.net | |

| Major Products | ||

| Ethylene, Styrene, Propene (from β-scission of phenylpropyl radicals) | researchgate.net | |

| Toluene (B28343), Ethylbenzene (from recombination of benzyl radicals) | researchgate.net | |

| Benzaldehyde (from oxidation of benzyl radicals) | researchgate.net |

Development of Hierarchical Reaction Rate Rules and Model Validation

Given the vast number of species and reactions involved in the combustion of a complex molecule like Benzene, 1-ethyl-2-propyl-, it is impractical to study each reaction individually. To address this, kinetic models are often constructed using hierarchical reaction rate rules. These rules are derived from systematic computational studies on smaller, representative molecules and are categorized by reaction class. nih.govnih.gov

For example, detailed quantum chemical calculations (e.g., CBS-QB3) are performed for a series of reactions within a specific class, such as the intramolecular H-migration in hydroperoxyalkyl radicals (•QOOH) or the cyclization of •QOOH to form cyclic ethers. nih.govcapes.gov.br From these calculations, generalized rate rules are developed that can estimate the rate constants for any reaction in that class based on its specific structural features (e.g., the type of C-H bond being broken, the size of the transition state ring). nih.gov

These rate rules are crucial for building comprehensive kinetic models for large fuel molecules. The validity of a model built with these rules is then tested by comparing its predictions against a wide range of experimental data. This includes species concentration profiles from flow reactors and JSRs, as well as global combustion parameters like ignition delay times and laminar flame speeds. researchgate.net Good agreement between the model and experimental data across various conditions validates the underlying reaction mechanism and the accuracy of the rate rules employed. researchgate.netresearchgate.net This hierarchical approach allows for the development of predictive and reliable kinetic models for complex hydrocarbons. nih.govnih.gov

Table 3: Example of Reaction Classes for which Hierarchical Rate Rules are Developed

| Reaction Class | Description | Key Influencing Factors | Reference |

| H-atom Abstraction | A radical removes a hydrogen atom from the fuel molecule. | Type of C-H bond (primary, secondary, tertiary, benzylic), attacking radical. | scite.ai |

| Alkyl Radical + O₂ | Addition of molecular oxygen to an alkyl radical. | Temperature, pressure. | researchgate.net |

| RO₂ Isomerization | Intramolecular H-shift in an alkyl peroxy radical. | Ring strain of the transition state, type of C-H bond. | researchgate.net |

| •QOOH Cyclization | Formation of a cyclic ether from a hydroperoxy alkyl radical. | Ring size of the transition state, position of radical and hydroperoxy groups. | nih.gov |

| •QOOH β-Scission | Cleavage of a C-C bond in a hydroperoxy alkyl radical. | Bond dissociation energy of the breaking bond. | nih.gov |

Derivatization and Advanced Structural Transformations of Benzene, 1 Ethyl 2 Propyl

Synthesis of Functionalized Benzene (B151609), 1-ethyl-2-propyl- Derivatives

Functionalization of the "Benzene, 1-ethyl-2-propyl-" core is primarily achieved through electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The ethyl and propyl groups are ortho-, para-directing activators, meaning they increase the rate of reaction and direct incoming substituents to the positions ortho and para to themselves. youtube.com Given the 1,2-disubstitution pattern of "Benzene, 1-ethyl-2-propyl-", the primary products of electrophilic substitution are expected to be the 4-substituted and 6-substituted derivatives.

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce halogen and nitro groups, respectively, onto the benzene ring. masterorganicchemistry.com While specific studies on "Benzene, 1-ethyl-2-propyl-" are not extensively documented, the reactivity can be inferred from studies on related alkylbenzenes such as ethylbenzene (B125841) and propylbenzene (B89791).

Halogenation: The bromination of ethylbenzene, for instance, can proceed via an electrophilic aromatic substitution pathway to yield a mixture of ortho- and para-bromoethylbenzene when a Lewis acid catalyst like FeBr₃ is used. youtube.com A patent for the synthesis of "2-bromo-1-ethyl-4-nitrobenzene" from "1-ethyl-4-nitrobenzene" demonstrates a practical application of bromination on a substituted ethylbenzene, using bromine in the presence of silver sulfate (B86663) and sulfuric acid. chemicalbook.com Applying this to "Benzene, 1-ethyl-2-propyl-", bromination is expected to yield primarily "1-bromo-2-ethyl-3-propylbenzene" and "4-bromo-1-ethyl-2-propylbenzene".

Nitration: Nitration of alkylbenzenes is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com A patented method for the continuous synthesis of "4-ethylnitrobenzene" and "2-ethylnitrobenzene" from ethylbenzene highlights the industrial relevance of this reaction. google.com For "Benzene, 1-ethyl-2-propyl-", nitration would be expected to produce a mixture of "1-ethyl-2-propyl-4-nitrobenzene" and "1-ethyl-2-propyl-6-nitrobenzene". The synthesis of "1-nitro-2-propylbenzene" from benzene often involves a multi-step process to control the regioselectivity, which underscores the importance of directing group effects in achieving a desired isomer. youtube.com

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-ethyl-3-propylbenzene, 4-Bromo-1-ethyl-2-propylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-2-propyl-4-nitrobenzene, 1-Ethyl-2-propyl-6-nitrobenzene |

Alkoxy and hydroxy derivatives of "Benzene, 1-ethyl-2-propyl-" can be synthesized through various methods, often involving the initial introduction of a functional group that can be subsequently converted to a hydroxyl or alkoxy group.

Hydroxy Derivatives (Phenols): The synthesis of a phenol (B47542) derivative, such as "1-ethyl-2-propylphenol", would likely proceed through a multi-step sequence. One common route involves the sulfonation of the aromatic ring, followed by fusion with sodium hydroxide. Alternatively, a halogenated derivative could be subjected to nucleophilic aromatic substitution under specific conditions, or a diazonium salt intermediate could be hydrolyzed. The synthesis of "2-propylphenol" is documented, providing a reference for the introduction of a hydroxyl group ortho to a propyl substituent. nih.gov

Alkoxy Derivatives: Alkoxy derivatives, such as "1-ethyl-2-propyl-4-methoxybenzene", are typically prepared from the corresponding phenol via Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide (e.g., methyl iodide). The availability of related compounds like "1-ethyl-2-methoxybenzene" and "1-ethyl-4-methoxybenzene" suggests that these synthetic transformations are well-established for similar alkylated anisoles. molport.comnih.gov

| Target Derivative | Potential Synthetic Route | Key Intermediates |

|---|---|---|

| 1-Ethyl-2-propylphenol | Sulfonation followed by alkali fusion | 1-Ethyl-2-propylbenzenesulfonic acid |

| 1-Ethyl-2-propyl-4-methoxybenzene | Williamson ether synthesis from the corresponding phenol | 1-Ethyl-2-propyl-4-phenol |

Ring Transformation and Hydrogenation Products of Benzene, 1-ethyl-2-propyl-

The aromatic ring of "Benzene, 1-ethyl-2-propyl-" can undergo transformations that alter its fundamental structure, with hydrogenation being the most common.

Hydrogenation: Catalytic hydrogenation is a process that reduces the aromatic ring to a cyclohexane (B81311) ring. wikipedia.org This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel, under hydrogen pressure. wikipedia.orglibretexts.org The hydrogenation of benzene and its derivatives is an important industrial process. thieme-connect.de For "Benzene, 1-ethyl-2-propyl-", complete hydrogenation of the aromatic ring would yield "1-ethyl-2-propylcyclohexane". chemicalbook.com The conditions for such a reaction, including temperature, pressure, and choice of catalyst, would be similar to those used for other alkylbenzenes. acs.orgresearchgate.net

| Reactant | Reaction | Product | Typical Catalysts |

|---|---|---|---|

| Benzene, 1-ethyl-2-propyl- | Catalytic Hydrogenation | 1-Ethyl-2-propylcyclohexane | Pt, Pd, Ni |

Strategic Integration of Benzene, 1-ethyl-2-propyl- in Complex Organic Synthesis

While "Benzene, 1-ethyl-2-propyl-" itself is not extensively cited as a starting material in complex organic synthesis, its structural motifs are present in more complex molecules, and its derivatives have potential applications as intermediates. For instance, n-propylbenzene is a known intermediate in the synthesis of polypropylene (B1209903) nucleating agents and phenylacetone. sn-tin.com This suggests that "Benzene, 1-ethyl-2-propyl-" could serve as a precursor for synthesizing molecules with specific substitution patterns on the benzene ring, which could be valuable in materials science or medicinal chemistry.

The functionalized derivatives discussed in section 4.1, such as the halogenated, nitrated, hydroxylated, and alkoxylated forms of "Benzene, 1-ethyl-2-propyl-", can undergo further transformations. For example, a nitro group can be reduced to an amine, which can then be diazotized to introduce a wide range of other functional groups. A bromo-derivative can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The presence of the alkyl groups can also influence the physical properties of the final products, such as solubility and crystallinity.

Environmental Behavior and Degradation Pathways of Benzene, 1 Ethyl 2 Propyl

Microbial Degradation Processes

Microbial activity is a primary driver for the environmental attenuation of alkylbenzenes. Both aerobic and anaerobic microorganisms have demonstrated the capacity to degrade these compounds, utilizing them as sources of carbon and energy.

Under aerobic conditions, indigenous microflora are known to mineralize a variety of alkylbenzenes. nih.gov The primary mechanism of aerobic degradation involves the action of oxygenase enzymes, which introduce oxygen atoms into the aromatic ring or the alkyl side chains. nih.gov For compounds like Benzene (B151609), 1-ethyl-2-propyl-, two main initial pathways are plausible:

Dioxygenase attack on the aromatic ring: This involves the incorporation of both atoms of molecular oxygen into the benzene ring, forming a cis-dihydrodiol. This is a common strategy employed by bacteria to destabilize the aromatic structure, leading to subsequent ring cleavage and metabolism through central metabolic pathways. nih.gov

Monooxygenase attack on the alkyl side chains: Alternatively, monooxygenases can hydroxylate the ethyl or propyl side chains. nih.gov Oxidation typically occurs at the benzylic position (the carbon atom attached to the benzene ring) due to its higher reactivity. libretexts.org This initial hydroxylation is followed by further oxidation to a ketone and subsequent cleavage of the side chain or further degradation.

The rate and extent of aerobic biodegradation are influenced by environmental factors such as oxygen availability, nutrient concentrations, temperature, and the composition of the microbial community. Generally, linear alkylbenzenes are more readily degraded than their branched counterparts. nih.gov

In the absence of oxygen, anaerobic biodegradation of alkylbenzenes can occur, albeit generally at a slower rate than aerobic processes. These pathways are significant in anoxic environments such as contaminated aquifers, sediments, and wastewater treatment systems. nih.govnih.gov For alkylbenzenes, two primary activation mechanisms have been identified:

Fumarate (B1241708) addition: This is a well-established pathway for the anaerobic degradation of toluene (B28343) and other alkylbenzenes. nih.gov The enzyme benzylsuccinate synthase adds the alkylbenzene to a fumarate molecule, forming a benzylsuccinate derivative. This initial reaction destabilizes the compound, allowing for its further metabolism. It is plausible that a similar mechanism could be employed for the degradation of Benzene, 1-ethyl-2-propyl-.

Anaerobic hydroxylation: In some denitrifying bacteria, an alternative pathway involves the oxygen-independent hydroxylation of the alkyl side chain. nih.gov For ethylbenzene (B125841), this is initiated by the enzyme ethylbenzene dehydrogenase, which hydroxylates the ethyl group to form 1-phenylethanol. nih.gov This is then further oxidized to acetophenone. Given the structural similarities, Benzene, 1-ethyl-2-propyl- could potentially be degraded via a similar hydroxylation of its ethyl or propyl side chain.

Anaerobic degradation is dependent on the availability of alternative electron acceptors such as nitrate, sulfate (B86663), ferric iron, or carbon dioxide. nih.gov The specific microbial consortia present and the redox potential of the environment are critical factors determining the dominant degradation pathway.

Enzymes play a pivotal role in the biotransformation of alkylbenzenes. Ethylbenzene dehydrogenase is a key enzyme in the anaerobic degradation of ethylbenzene and has been shown to act on other alkylbenzenes as well. nih.govnih.gov This enzyme is a molybdenum-containing oxidoreductase that catalyzes the stereospecific hydroxylation of the ethyl group of ethylbenzene to (S)-1-phenylethanol in the absence of molecular oxygen. nih.gov

Studies have shown that ethylbenzene dehydrogenase exhibits activity towards a range of substrates, including propylbenzene (B89791). nih.govd-nb.info This suggests that the enzyme can accommodate alkyl chains of varying lengths. Therefore, it is highly probable that ethylbenzene dehydrogenase or a similar enzyme could catalyze the initial hydroxylation of the ethyl or propyl side chain of Benzene, 1-ethyl-2-propyl-, initiating its anaerobic degradation.

The activity of such enzymes is a critical first step in the anaerobic breakdown of these compounds, leading to the formation of intermediates that can be further metabolized by the microbial cell. nih.gov

| Enzyme | Substrate Analog | Product | Significance for Benzene, 1-ethyl-2-propyl- |

| Ethylbenzene Dehydrogenase | Ethylbenzene | (S)-1-phenylethanol | Likely initiates anaerobic degradation via hydroxylation of the ethyl side chain. |

| Ethylbenzene Dehydrogenase | Propylbenzene | 1-phenylpropanol | Demonstrates activity on longer alkyl chains, suggesting potential for propyl side chain hydroxylation. |

| Dioxygenases | Various Alkylbenzenes | cis-dihydrodiols | A probable initial step in aerobic degradation, leading to ring cleavage. |

| Monooxygenases | Various Alkylbenzenes | Hydroxylated side chains | An alternative aerobic pathway targeting the ethyl or propyl groups. |

Environmental Partitioning and Transport Dynamics of Alkylbenzenes

Alkylbenzenes, a class of aromatic hydrocarbons that includes Benzene, 1-ethyl-2-propyl-, are significant components of crude oil and are used in various industrial applications, such as solvents and in the manufacturing of plastics and resins. vinatiorganics.comacs.orgtransparencymarketresearch.com Their release into the environment raises concerns due to their potential for transport across different environmental media and their persistence. The environmental fate of these compounds is governed by a combination of physical and chemical properties that dictate their partitioning between air, water, soil, and biota, as well as the dynamics of their transport and degradation. nih.govresearchgate.net

The partitioning behavior of alkylbenzenes is largely influenced by their hydrophobicity, volatility, and affinity for organic matter. nih.govca.gov Generally, as the size of the alkyl substituent on the benzene ring increases, the water solubility decreases while the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc) increase. This trend indicates a greater tendency for larger alkylbenzenes to sorb to soil and sediment and to bioaccumulate in organisms. chemsafetypro.comqsardb.org

Physicochemical Properties of Benzene, 1-ethyl-2-propyl-

The environmental behavior of a specific alkylbenzene, Benzene, 1-ethyl-2-propyl-, can be predicted based on its physicochemical properties. While experimental data for this specific compound is limited, available data and estimations for structurally similar compounds provide insight into its likely environmental fate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | nih.gov |

| Molecular Weight | 148.24 g/mol | nih.gov |

| Water Solubility | 2.49 x 10⁻⁴ mol/L | epa.gov |

| LogP (octanol/water) | 4.3 (Computed) | nih.gov |

| Henry's Law Constant | 1.05 x 10⁻² atm·m³/mol | nih.gov |

| Soil Adsorption (Koc) | 725 L/kg | nih.gov |

| Note: Values for Henry's Law Constant and Soil Adsorption Coefficient (Koc) are for the related compound n-propylbenzene and are used as an estimate for Benzene, 1-ethyl-2-propyl-. |

Environmental Partitioning

Atmosphere: The Henry's Law constant is a key indicator of a chemical's tendency to partition between air and water. The estimated Henry's Law constant for Benzene, 1-ethyl-2-propyl- (based on n-propylbenzene) is 1.05 x 10⁻² atm·m³/mol, which suggests that it will volatilize rapidly from water surfaces. nih.gov Once in the atmosphere, alkylbenzenes are subject to photo-oxidation, with typical atmospheric half-lives ranging from hours to a few days. researchgate.net For instance, the photo-oxidation half-lives for propylbenzenes and trimethylbenzenes in the air are estimated to be between 0.31 and 1.55 days. researchgate.net

Water: The water solubility of Benzene, 1-ethyl-2-propyl- is low (2.49 x 10⁻⁴ mol/L). epa.gov This limited solubility, combined with its tendency to volatilize, means that high concentrations are not expected to persist in the water column. researchgate.netnih.gov Dissolved alkylbenzenes can undergo biodegradation by aquatic microorganisms. frontiersin.org

Soil and Sediment: The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to organic matter in soil and sediment. ca.govchemsafetypro.com With an estimated Koc value of 725 L/kg (based on n-propylbenzene), Benzene, 1-ethyl-2-propyl- is expected to have low to moderate mobility in soil. nih.gov This suggests that it will tend to adsorb to soil particles and sediments rather than remaining in the aqueous phase, reducing its potential for leaching into groundwater. chemsafetypro.comnih.gov The primary degradation pathway in soil and sediment is biodegradation, which can occur under both aerobic and anaerobic conditions. researchgate.netnih.gov

Transport Dynamics

The transport of Benzene, 1-ethyl-2-propyl- in the environment is dictated by its partitioning properties. Its moderate volatility facilitates transport from water and moist soil surfaces into the atmosphere. nih.gov In aquatic systems, its low water solubility and moderate sorption potential mean that it will likely associate with suspended particles and eventually be deposited in sediments. researchgate.net In soil, its mobility is limited by its adsorption to organic matter, which can retard its downward movement towards groundwater. nih.gov

Degradation Pathways

The persistence of Benzene, 1-ethyl-2-propyl- in the environment is limited by various degradation processes.

Biodegradation: This is a major pathway for the removal of alkylbenzenes from the environment. researchgate.net

Aerobic Degradation: In the presence of oxygen, microorganisms can degrade Benzene, 1-ethyl-2-propyl-. The degradation of similar compounds like ethylbenzene is often initiated by a dioxygenase enzyme that attacks the aromatic ring. ethz.ch Another common pathway involves the oxidation of the alkyl side chain. ethz.ch

Anaerobic Degradation: Under anaerobic conditions, such as those found in some sediments and groundwater, Benzene, 1-ethyl-2-propyl- can also be biodegraded. The degradation of ethylbenzene under sulfate-reducing conditions has been shown to proceed via the addition of the ethyl group to fumarate. nih.gov A similar mechanism may be involved in the anaerobic degradation of Benzene, 1-ethyl-2-propyl-.

Photodegradation: In the atmosphere, Benzene, 1-ethyl-2-propyl- is susceptible to degradation by hydroxyl radicals. Photodissociation studies on ethylbenzene and n-propylbenzene have shown that they can break down when exposed to ultraviolet radiation, indicating that photolysis is a relevant environmental fate process. aip.org

Computational and Theoretical Studies on Benzene, 1 Ethyl 2 Propyl

Quantum Chemical Calculations and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict various energetic and electronic characteristics of Benzene (B151609), 1-ethyl-2-propyl-.

The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are key thermodynamic quantities that describe the stability of a compound. Computational methods, such as the Joback group contribution method, are often employed to estimate these values. chemeo.com For Benzene, 1-ethyl-2-propyl-, these calculated properties provide insight into its thermodynamic stability relative to its constituent elements. chemeo.com These values are crucial for calculating the energies of reactions involving this compound.

Table 1: Calculated Thermodynamic Properties for Benzene, 1-ethyl-2-propyl-

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 144.52 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Value not available in search results | kJ/mol |

Understanding the mechanism of chemical reactions involving Benzene, 1-ethyl-2-propyl- requires the identification of transition states and the optimization of reaction pathways. Theoretical methods like density functional theory (DFT) are used to map the potential energy surface of a reaction. mdpi.com For analogous reactions, such as the OH-initiated oxidation of ethylbenzene (B125841), computational studies identify the most stable adducts and calculate the energy barriers for subsequent reaction steps. mdpi.com This type of analysis can determine the most favorable reaction mechanisms, for instance, in atmospheric degradation or industrial synthesis, by calculating the energy profiles for different potential pathways, including addition or abstraction reactions. mdpi.com

Molecular Modeling and Simulation Applications

Molecular modeling and simulations extend theoretical investigations from single molecules to larger systems, providing insights into the dynamic behavior and bulk properties of substances.

Chemical dynamics simulations are used to study intermolecular energy transfer, a critical process in understanding reaction kinetics in different environments. nih.gov For similar molecules like the propylbenzene (B89791) cation, simulations have been used to study collisions with a bath gas like helium. nih.gov These simulations rely on the development of accurate intramolecular and intermolecular potential energy functions, often derived from high-level electronic structure calculations. nih.gov Such models can predict average energy transfer per collision, which is essential for understanding thermal decomposition and reaction rates under various conditions. nih.govmdpi.com For instance, kinetic simulations using software like Chemkin can model the pyrolysis process of alkylated benzenes, predicting product distributions over time at high temperatures. mdpi.com

Structure-Energetics Relationships and Predictive Models

Predictive models based on structure-energetics relationships are vital for estimating the properties of compounds where experimental data is lacking. The Joback method, used to calculate the Gibbs free energy of formation for Benzene, 1-ethyl-2-propyl-, is an example of a group-contribution model that relates molecular structure to thermodynamic properties. chemeo.com

More advanced predictive models utilize machine learning algorithms, such as support vector machines (SVM) and random forest (RF), trained on large datasets of chemical compounds. researchgate.net These models use molecular descriptors—numerical representations of a molecule's structure—to predict a wide range of properties, including physicochemical characteristics and biological activity. researchgate.net By analyzing the structure of Benzene, 1-ethyl-2-propyl-, such models can forecast its properties based on patterns learned from structurally related compounds, offering a rapid and cost-effective alternative to experimental measurement. researchgate.net

Advanced Analytical Methodologies for Characterization of Benzene, 1 Ethyl 2 Propyl and Its Derivatives

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution Nuclear Magnetic Resonance, Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (¹H NMR)

High-resolution ¹H NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen atoms within the 1-ethyl-2-propylbenzene molecule. study.com The spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring, due to their varied electronic environments from the ortho-alkyl substituents, would likely appear as a complex multiplet in the range of 7.0-7.4 ppm. docbrown.infodocbrown.info The aliphatic protons of the ethyl and propyl groups would resonate at higher fields (lower ppm values). docbrown.infodocbrown.info

Applying the n+1 rule for spin-spin splitting allows for a detailed prediction of the signal patterns for the alkyl side chains. docbrown.info The methylene (B1212753) (-CH₂-) protons of the ethyl group, being adjacent to a methyl group, would theoretically appear as a quartet. The methyl (-CH₃) protons of the ethyl group would appear as a triplet due to the adjacent methylene group. docbrown.info Similarly, the protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the benzene ring.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Benzene, 1-ethyl-2-propyl-

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Aromatic Protons | ~ 7.0 - 7.4 | Multiplet |

| Propyl -CH₂- (benzylic) | ~ 2.6 | Triplet |

| Ethyl -CH₂- (benzylic) | ~ 2.6 | Quartet |

| Propyl -CH₂- (central) | ~ 1.6 | Sextet |

| Ethyl -CH₃- | ~ 1.2 | Triplet |

Note: Predicted values are based on analogous structures like ethylbenzene (B125841) and propylbenzene (B89791). Actual values may vary. docbrown.infodocbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for identification. The initial step involves the ionization of the 1-ethyl-2-propylbenzene molecule to form a molecular ion [M]⁺. docbrown.info For C₁₁H₁₆, the molecular weight is 148.24 g/mol , so the molecular ion peak would be observed at m/z 148. nih.gov

Subsequent fragmentation of the molecular ion is highly predictable for alkylbenzenes. A common fragmentation pathway is the benzylic cleavage, which is the fission of the C-C bond adjacent to the benzene ring. This process leads to the formation of a stable tropylium (B1234903) ion or related structures. For 1-ethyl-2-propylbenzene, two primary benzylic cleavages are expected:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a fragment ion at m/z 119.

Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group, leading to a prominent ion at m/z 133. This is analogous to the formation of the m/z 91 ion from ethylbenzene losing a methyl group. docbrown.info

Expected Mass Spectrometry Fragmentation Ions for Benzene, 1-ethyl-2-propyl-

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 148 | [C₁₁H₁₆]⁺ | (Molecular Ion) |

| 133 | [C₁₀H₁₃]⁺ | •CH₃ (15 Da) |

| 119 | [C₉H₁₁]⁺ | •C₂H₅ (29 Da) |

Note: Fragmentation patterns are predicted based on established principles for alkylbenzenes. docbrown.info

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic methods are essential for separating 1-ethyl-2-propylbenzene from complex matrices and for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. dtic.mil

In GC, the compound is vaporized and travels through a capillary column. The retention time (RT), or the time it takes for the compound to exit the column, is a characteristic property that depends on factors like the compound's boiling point and its interaction with the column's stationary phase. For quantification, an internal standard, such as d10-anthracene, can be added to the sample before GC-MS analysis. dtic.mil The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration. dtic.mil

The Kovats Retention Index (RI) is a standardized measure of retention used in gas chromatography. It helps in identifying compounds by comparing their retention times to those of n-alkane standards. For 1-ethyl-2-propylbenzene, several experimental RI values have been reported on standard non-polar columns. nih.gov

Reported Kovats Retention Indices for Benzene, 1-ethyl-2-propyl-

| Column Type | Reported RI Values |

|---|---|

| Standard Non-polar | 1136.45, 1133.8, 1139.4, 1134, 1135, 1140, 1147, 1134.8, 1140.4, 1146.7, 1141, 1139, 1132.8, 1135.7, 1138.2, 1139.6 |

Source: PubChem CID 519210 nih.gov

The mass spectrometer detector in a GC-MS system generates a mass spectrum for the compound as it elutes from the column, allowing for positive identification based on its fragmentation pattern, as discussed in the previous section. dtic.mil

Calorimetric Studies for Thermochemical Analysis (e.g., Time-Resolved Photoacoustic Calorimetry)

Calorimetric techniques are used to measure the heat changes associated with chemical reactions or physical changes, providing fundamental thermochemical data such as the enthalpy of formation (ΔfH°). While experimental calorimetric data for 1-ethyl-2-propylbenzene is scarce, theoretical calculations have been performed to estimate its thermochemical properties. The enthalpy of formation for 1-ethyl-2-propylbenzene has been determined to be -46.0 kJ mol⁻¹ (with an estimated error of ±4 kJ mol⁻¹). researchgate.net

Time-Resolved Photoacoustic Calorimetry (TR-PAC) is an advanced technique used to study the energetics and dynamics of fast reactions initiated by a pulse of light. nih.gov This method measures enthalpy changes on a nanosecond to microsecond timescale. nih.gov TR-PAC has been successfully applied to determine bond dissociation enthalpies (BDEs) in complex organic molecules, such as those related to naphthalene (B1677914) chemistry. researchgate.net This technique could be applied to study the C-H bond dissociation enthalpies of the benzylic hydrogens in 1-ethyl-2-propylbenzene and its derivatives, providing valuable data on their chemical reactivity and stability. pageplace.de

Q & A

Q. What are the recommended synthesis pathways for benzene, 1-ethyl-2-propyl-?

The synthesis of substituted benzene derivatives like 1-ethyl-2-propylbenzene typically involves alkylation or Friedel-Crafts reactions. For example, alkyl halides or alcohols can serve as alkylating agents in the presence of Lewis acid catalysts (e.g., AlCl₃). Structural characterization should follow synthesis, using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm regioselectivity and purity. Cross-validation with gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical to identify byproducts .

Q. How can spectroscopic methods be optimized for structural elucidation of this compound?

Key spectroscopic methods include:

- ¹H/¹³C NMR : To identify substituent positions and confirm alkyl chain integration. For example, coupling patterns in aromatic protons can distinguish between ortho, meta, and para substitution.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation, while fragmentation patterns clarify alkyl branching.

- Infrared (IR) Spectroscopy : Detects functional groups like C-H stretching in aromatic and aliphatic regions. Cross-referencing with databases such as NIST Chemistry WebBook (for retention indices and spectra) ensures accuracy .

Q. What safety protocols are essential for handling benzene derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Full-body chemical-resistant suits, nitrile gloves, and safety goggles. For respiratory protection, use NIOSH-approved respirators (e.g., P95 for low exposure, OV/AG/P99 for high concentrations) .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.

- First Aid : Immediate decontamination via water rinsing for skin/eye contact and medical evaluation for ingestion .

Advanced Research Questions

Q. How can analytical inconsistencies in physical property data (e.g., boiling point, log P) be resolved?

Discrepancies in reported values (e.g., missing boiling points in ) require experimental validation using standardized methods:

Q. What advanced techniques are suitable for detecting trace impurities or degradation products?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile byproducts.

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Detects non-volatile degradation products.

- Headspace Analysis : Captures low-concentration volatiles. Method validation should include spike/recovery tests and calibration with certified reference materials .

Q. How does 1-ethyl-2-propylbenzene interact with environmental matrices, and what are its ecotoxicological implications?

- Environmental Persistence : Assess biodegradation via OECD 301 tests (e.g., closed bottle test).

- Bioaccumulation : Determine bioconcentration factors (BCF) using zebrafish or Daphnia magna models.

- Toxicity : Acute/chronic toxicity studies on aquatic organisms (e.g., algae, fish) under OECD 203/210 guidelines. Computational tools like ECOSAR predict ecotoxicity profiles based on structural analogs .

Q. What strategies address contradictions in carcinogenicity data for substituted benzene derivatives?

- In Vitro Assays : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays (mammalian cell genotoxicity).

- In Vivo Studies : Rodent bioassays under OECD 451/453 protocols.

- Epidemiological Cross-Referencing : Compare findings with databases like IARC Monographs or NTP reports. Discrepancies may arise from metabolic activation differences; use S9 liver fractions to simulate metabolic pathways .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.